

Technical Guide: Synthesis and Characterization of 5-(2-Hydroxypropan-2-yl)-2-methylphenol

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Compound of Interest

Compound Name: 5-(2-Hydroxypropan-2-yl)-2-methylphenol

CAS No.: 4397-18-6

Cat. No.: B13617088

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Executive Summary & Molecule Identity

5-(2-Hydroxypropan-2-yl)-2-methylphenol is a bifunctional monoterpene featuring a phenolic ring substituted with a methyl group at the ortho position and a tertiary alcohol (2-hydroxypropan-2-yl) at the meta position relative to the phenol.^{[1][2][3]}

- Common Name: 8-Hydroxycarvacrol^{[1][2][3][4][5][6][7]}
- Synonyms: p-Cymene-2,8-diol; 2-Methyl-5-(1-hydroxy-1-methylethyl)phenol^{[1][2][3]}
- CAS Registry Number: 4397-18-6^{[1][2][8]}
- Molecular Formula: C₁₀H₁₄O₂
- Key Characteristic: It represents a "hydrated" form of Carvacrol, where the isopropyl group has been oxidized to a tertiary carbinol.

This compound is primarily known as a mammalian metabolite of carvacrol and a phytochemical constituent in Lamiaceae species (e.g., *Mosla chinensis*). Its synthesis is chemically challenging due to the directing group mismatch on the benzene ring, requiring specific strategies to install the tertiary alcohol meta to the strong phenolic director.

Historical Evolution of Synthesis

The synthesis history of 8-Hydroxycarvacrol is bifurcated into its discovery as a biological metabolite and its subsequent rational chemical synthesis.

Biological Identification (1980s)

The compound was first rigorously characterized as a metabolite. In 1987, Austgulen et al. identified it in the urine of rats administered carvacrol. The metabolic pathway involves the oxidation of the terminal methyl groups of the isopropyl chain. Unlike the major pathway (conjugation with glucuronic acid), this oxidation yields the tertiary alcohol, highlighting the susceptibility of the benzylic/tertiary position to P450-mediated oxidation.

Natural Product Isolation

Recently, the compound has been isolated directly from *Mosla chinensis* Maxim, a traditional medicinal herb. Phytochemical profiling identified it alongside other monoterpenoid phenols, establishing it as a stable natural product rather than just a transient metabolite.

Chemical Synthesis Challenges

Direct synthesis from o-cresol (2-methylphenol) via Friedel-Crafts alkylation with acetone fails to yield the target. The hydroxyl group of o-cresol directs electrophilic substitution to the para position (C4), yielding 4-isopropyl-2-methylphenol (an isomer), rather than the desired C5-substituted product. Consequently, successful chemical synthesis relies on de novo construction from precursors that already possess the correct substitution pattern, such as p-methylacetophenone.

Detailed Synthetic Protocols

Two primary routes are presented: the De Novo Chemical Route (for structural proof and high purity) and the Biomimetic Oxidation Route (relevant for metabolic studies).

Route A: The "De Novo" Grignard Synthesis (Gold Standard)

This route circumvents the regioselectivity issues of direct phenol alkylation by using a nitro-precursor to install the phenol group after establishing the carbon skeleton.

Mechanism:

- Nitration: p-Methylacetophenone is nitrated. The methyl (o,p-director) and acetyl (m-director) groups chemically reinforce substitution at the C3 position (ortho to methyl).
- Reduction/Hydrolysis: The nitro group is converted to a phenol via reduction to the amine and subsequent diazonium hydrolysis.
- Grignard Addition: The ketone is converted to the tertiary alcohol using methylmagnesium bromide.

Step-by-Step Protocol:

- Precursor Preparation (3-Hydroxy-4-methylacetophenone equivalent):
 - Starting Material: 4'-Methylacetophenone.
 - Reagent: Mixed acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$) at 0°C .
 - Intermediate: 3-Nitro-4-methylacetophenone.
 - Transformation: Reduce using Fe/HCl or catalytic hydrogenation to 3-Amino-4-methylacetophenone.
 - Hydrolysis: Diazotize (NaNO_2/HCl , 0°C) and hydrolyze in boiling dilute H_2SO_4 to yield 5-Acetyl-2-methylphenol (also known as 4-acetyl-o-cresol).
- Grignard Reaction (Target Synthesis):
 - Reagents: Methylmagnesium bromide (MeMgBr , 3.0 equiv), Anhydrous THF.
 - Setup: Flame-dried 3-neck flask under Argon atmosphere.

- Procedure:
 1. Dissolve 5-Acetyl-2-methylphenol (1.0 equiv) in anhydrous THF.
 2. Cool to 0°C. Add MeMgBr dropwise (the first equivalent deprotonates the phenol; subsequent equivalents attack the ketone).
 3. Allow to warm to room temperature and stir for 4 hours.
 4. Quench: Carefully pour into saturated aqueous NH₄Cl at 0°C.
 5. Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na₂SO₄.
- Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
- Yield: Typically 65-75%.

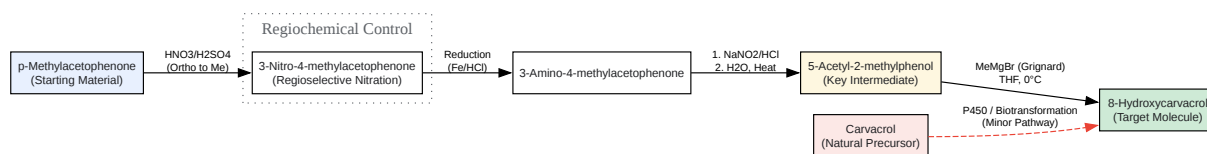
Route B: Biomimetic Oxidation of Carvacrol

This method mimics the metabolic pathway but suffers from lower selectivity due to competing benzylic oxidation.

- Substrate: Carvacrol (5-isopropyl-2-methylphenol).
- Reagent: Potassium Peroxymonosulfate (Oxone) or catalytic P450 systems.
- Outcome: Produces a mixture of 8-hydroxycarvacrol, 9-hydroxycarvacrol (primary alcohol), and thymoquinone.
- Utility: Useful for generating metabolite standards but inferior for preparative synthesis.

Visualization of Synthetic Logic

The following diagrams illustrate the regiochemical logic and the specific workflow for the Grignard synthesis.



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Figure 1: Synthetic pathways comparing the De Novo Grignard route (solid lines) with the Biotransformation route (dashed).

Comparative Data Analysis

Parameter	Route A: Grignard Synthesis	Route B: Carvacrol Oxidation
Starting Material	p-Methylacetophenone	Carvacrol
Key Reagent	MeMgBr (Grignard)	P450 / Oxone
Regioselectivity	High (Directed by synthesis)	Low (Mixture of alcohols/quinones)
Yield	65-75%	< 15% (isolated)
Complexity	Multi-step (4 steps)	Single-step (but complex purification)
Primary Use	Chemical Standards, Drug Dev	Metabolite Identification

Characterization Data

For validation of the synthesized compound, compare against the following spectral markers:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 6.9–7.1 (m, 3H, Ar-H)

- δ 2.21 (s, 3H, Ar-CH₃)
- δ 1.55 (s, 6H, C(OH)(CH₃)₂)
- Mass Spectrometry (GC-MS):
 - Molecular Ion: m/z 166 [M]⁺
 - Base Peak: m/z 151 [M - CH₃]⁺ (Loss of methyl from tertiary carbinol)
 - Characteristic Fragment: m/z 43 (Acetone fragment from rearrangement)

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